molecular formula C10H10Br2O3 B14769068 3,5-Dibromo-2-isopropoxybenzoic acid

3,5-Dibromo-2-isopropoxybenzoic acid

Cat. No.: B14769068
M. Wt: 337.99 g/mol
InChI Key: SBGCVJLIJCMBAG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dibromo-2-isopropoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3,5-Dibromo-2-hydroxybenzoic acid
  • 3,5-Dibromobenzoic acid

Uniqueness

3,5-Dibromo-2-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isopropoxy group plays a critical role in the desired chemical or biological activity .

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

3,5-dibromo-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10Br2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

SBGCVJLIJCMBAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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